molecular formula C11H23ClN2O2 B11823133 trans-tert-Butyl4-amino-3-methylpiperidine-1-carboxylatehydrochloride

trans-tert-Butyl4-amino-3-methylpiperidine-1-carboxylatehydrochloride

Cat. No.: B11823133
M. Wt: 250.76 g/mol
InChI Key: BJRKUDHNJGUHRE-OZZZDHQUSA-N
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Description

tert-butyl trans-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride: is a chemical compound with the molecular formula C11H22N2O2·HCl. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl trans-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride typically involves the reaction of tert-butyl 4-amino-1-piperidinecarboxylate with methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl trans-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved include binding to active sites or allosteric sites, leading to modulation of the target’s activity .

Comparison with Similar Compounds

  • tert-butyl 4-amino-1-piperidinecarboxylate
  • tert-butyl 4-amino-3-methylpiperidine-1-carboxylate
  • tert-butyl 4-amino-1-piperidinecarboxylate hydrochloride

Uniqueness: tert-butyl trans-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C11H23ClN2O2

Molecular Weight

250.76 g/mol

IUPAC Name

tert-butyl (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H22N2O2.ClH/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9-;/m0./s1

InChI Key

BJRKUDHNJGUHRE-OZZZDHQUSA-N

Isomeric SMILES

C[C@H]1CN(CC[C@@H]1N)C(=O)OC(C)(C)C.Cl

Canonical SMILES

CC1CN(CCC1N)C(=O)OC(C)(C)C.Cl

Origin of Product

United States

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